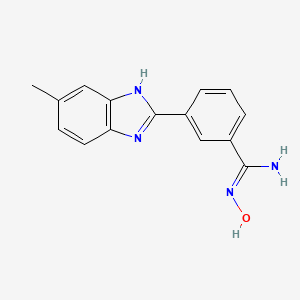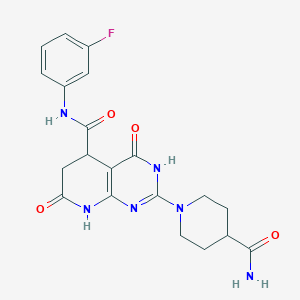
2-(Decylamino)hexadecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Decylamino)hexadecan-1-ol is a chemical compound with the molecular formula C26H55NO. It is a long-chain fatty alcohol with an amino group attached to the second carbon of the hexadecane chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decylamino)hexadecan-1-ol typically involves the reaction of hexadecan-1-ol with decylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amine bond. The reaction can be represented as follows:
Hexadecan-1-ol+Decylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Decylamino)hexadecan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexadecanone or hexadecanoic acid.
Reduction: Formation of decylhexadecylamine.
Substitution: Formation of various substituted hexadecanes.
Wissenschaftliche Forschungsanwendungen
2-(Decylamino)hexadecan-1-ol has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of 2-(Decylamino)hexadecan-1-ol involves its ability to interact with lipid membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, while the hydrophilic amino group interacts with the aqueous environment. This dual functionality makes it an effective surfactant and emulsifier.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecan-1-ol: A long-chain fatty alcohol without the amino group.
Decylamine: A primary amine with a shorter carbon chain.
Cetyl alcohol: Another long-chain fatty alcohol used in similar applications.
Uniqueness
2-(Decylamino)hexadecan-1-ol is unique due to the presence of both an amino group and a long hydrophobic chain. This combination provides it with distinct surfactant properties, making it more versatile compared to other similar compounds.
Eigenschaften
CAS-Nummer |
918817-84-2 |
|---|---|
Molekularformel |
C26H55NO |
Molekulargewicht |
397.7 g/mol |
IUPAC-Name |
2-(decylamino)hexadecan-1-ol |
InChI |
InChI=1S/C26H55NO/c1-3-5-7-9-11-13-14-15-16-17-19-21-23-26(25-28)27-24-22-20-18-12-10-8-6-4-2/h26-28H,3-25H2,1-2H3 |
InChI-Schlüssel |
JTKSGKBGLRNWKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CO)NCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12636775.png)
![2-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636778.png)
![{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone](/img/structure/B12636781.png)
![2-[4-(3,4,5-Trimethoxyphenyl)but-3-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12636788.png)
![2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636791.png)
![Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12636797.png)
![Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B12636812.png)
![4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile](/img/structure/B12636815.png)

![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)



![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
